molecular formula C14H13ClN2 B3156381 9-Phenanthrylhydrazine hydrochloride CAS No. 82827-11-0

9-Phenanthrylhydrazine hydrochloride

Cat. No.: B3156381
CAS No.: 82827-11-0
M. Wt: 244.72 g/mol
InChI Key: LWUOFHGFTVVEOF-UHFFFAOYSA-N
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Description

9-Phenanthrylhydrazine hydrochloride is an organic compound with the molecular formula C14H13ClN2 and a molecular weight of 244.72 g/mol . It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is commonly used in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrylhydrazine hydrochloride typically involves the reaction of phenanthrene with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the formation of the hydrazine derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Phenanthrylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthryl ketones, while reduction can produce phenanthrylhydrazine derivatives .

Mechanism of Action

The mechanism of action of 9-Phenanthrylhydrazine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. Its hydrazine group allows it to participate in redox reactions, which can lead to the generation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

phenanthren-9-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.ClH/c15-16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;/h1-9,16H,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUOFHGFTVVEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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